m-PEG3-酸クロリド

概要

説明

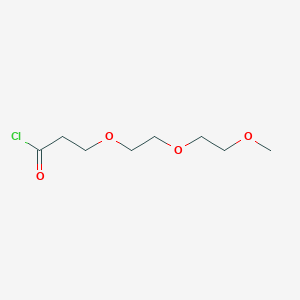

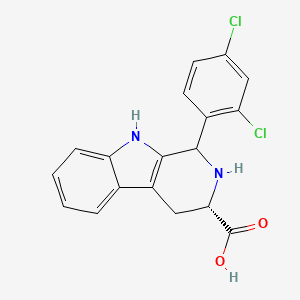

M-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

In pharmaceutical R&D, m-PEG3-acid chloride plays a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates . Its exceptional reactivity allows for the facile modification of therapeutic agents .Molecular Structure Analysis

The chemical formula of m-PEG3-acid chloride is C8H15ClO4 . Its exact mass is 210.07 and its molecular weight is 210.650 . The elemental analysis shows that it contains C (45.61%), H (7.18%), Cl (16.83%), and O (30.38%) .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG3-acid chloride can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This reaction is crucial in the development of prodrugs, targeted drug delivery systems, and bioconjugates .Physical And Chemical Properties Analysis

Lower acyl chlorides, such as m-PEG3-acid chloride, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform . The boiling points and melting points of acyl chlorides are lower than those of the corresponding acids due to the lack of ability to form hydrogen bonds .科学的研究の応用

プロドラッグ開発

製薬研究開発において、m-PEG3-酸クロリドはプロドラッグ開発において重要な役割を果たしています 。プロドラッグは体内で代謝されて活性薬物を生成する生物学的に不活性な化合物です。プロドラッグ開発におけるm-PEG3-酸クロリドの使用は、薬物の溶解性、安定性、バイオアベイラビリティを向上させます。

標的薬物送達システム

m-PEG3-酸クロリドは、標的薬物送達システムの開発に広く使用されています 。これらのシステムは、薬物を体内の特定の細胞や組織に送達することを目的としており、それによって薬物の有効性を高め、副作用を軽減します。m-PEG3-酸クロリドの独自の機能により、生物活性化合物の標的リガンドへの効率的かつ制御されたコンジュゲーションが可能です。

生体コンジュゲーション

m-PEG3-酸クロリドは、生体コンジュゲーションに使用される汎用性が高く、反応性の高い試薬です 。生体コンジュゲーションは、2つの生体分子の共有結合を伴い、これは多くの場合、治療薬、診断ツール、ワクチンの開発に使用されます。m-PEG3-酸クロリドのカルボニルクロリド基は、さまざまな求核試薬と容易に反応し、効率的かつ制御されたコンジュゲーションを可能にします。

生体コンジュゲーションにおける非開裂性リンカー

m-PEG3-酸クロリドは、生体コンジュゲーションにおける非開裂性リンカーとして使用されます 。それは、線形PEG鎖を介して結合された-CH3基とCOOH/カルボン酸基を含んでいます。これにより、安定な生体コンジュゲートを作成するための理想的なリンカーになります。

ナノ粒子の官能基化

m-PEG3-酸クロリドは、ナノ粒子の官能基化に使用できます 。 例えば、それは、乳がんの治療のためにメトホルミンを負荷したフォレート官能化PLGA-PEGナノ粒子の合成に使用されてきました 。m-PEG3-酸クロリドによるナノ粒子の官能基化は、その安定性、生体適合性、標的化能力を向上させます。

がん治療

研究により、m-PEG3-酸クロリドのがん治療における可能性が示されています 。 例えば、メトホルミンを負荷したフォレート官能化PLGA-PEGナノ粒子は、MDA-MB-231ヒト乳がん細胞株に対して細胞毒性効果を示しました 。これは、m-PEG3-酸クロリドが、がん治療の有効性の向上に重要な役割を果たす可能性があることを示唆しています。

作用機序

Target of Action

m-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The primary targets of m-PEG3-acid chloride are primary amine groups . These groups are prevalent in various biological molecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acid of m-PEG3-acid chloride can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows m-PEG3-acid chloride to attach to a wide range of molecules, altering their properties and behavior.

Pharmacokinetics

It’s known that pegylation, the process of attaching peg chains like m-peg3-acid chloride to other molecules, can enhance the solubility, stability, and half-life of therapeutic agents . This suggests that m-PEG3-acid chloride could potentially improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecules it is attached to.

Result of Action

The result of m-PEG3-acid chloride’s action is the formation of a stable amide bond with primary amine groups . This can lead to the modification of therapeutic agents, enhancing their physicochemical properties, and facilitating the design of more effective and safer pharmaceuticals .

Action Environment

The action of m-PEG3-acid chloride is influenced by the presence of primary amine groups and activators such as EDC or DCC . The hydrophilic PEG spacer in m-PEG3-acid chloride increases its solubility in aqueous media , suggesting that it may be more effective in hydrophilic environments.

Safety and Hazards

将来の方向性

M-PEG3-acid chloride is a versatile and highly reactive reagent, widely utilized in pharmaceutical research due to its unique functionality . As a member of the acid chloride family, it features a carbonyl chloride . It is expected to continue playing a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates .

生化学分析

Biochemical Properties

m-PEG3-acid chloride plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds with primary amine groups. This reaction is essential for the conjugation of biomolecules, such as proteins and peptides, to PEG chains, thereby increasing their solubility and stability . The compound interacts with enzymes like EDC and DCC, which act as activators to promote the formation of amide bonds . These interactions are vital for the development of bioconjugates and targeted drug delivery systems .

Cellular Effects

m-PEG3-acid chloride influences various cellular processes by modifying the properties of biomolecules it conjugates with. For instance, the PEGylation of proteins and peptides using m-PEG3-acid chloride can enhance their stability and solubility, thereby improving their therapeutic efficacy . This modification can also reduce the immunogenicity of therapeutic proteins, making them less likely to be recognized and attacked by the immune system . Additionally, m-PEG3-acid chloride can impact cell signaling pathways and gene expression by altering the interactions between biomolecules and their cellular targets .

Molecular Mechanism

The molecular mechanism of m-PEG3-acid chloride involves the formation of stable amide bonds with primary amine groups on biomolecules. This reaction is facilitated by activators such as EDC and DCC, which promote the formation of a reactive intermediate that subsequently reacts with the amine group to form the amide bond . This modification can alter the properties of the biomolecule, such as its solubility, stability, and immunogenicity . Additionally, m-PEG3-acid chloride can interact with enzymes and other biomolecules, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG3-acid chloride can change over time due to its stability and degradation properties. The compound is stable under ambient conditions and can be stored for extended periods without significant degradation . Its reactivity may decrease over time, affecting the efficiency of the conjugation reactions . Long-term studies have shown that PEGylated biomolecules retain their enhanced properties, such as increased solubility and stability, over extended periods .

Dosage Effects in Animal Models

The effects of m-PEG3-acid chloride in animal models vary with different dosages. At low doses, the compound can effectively modify biomolecules without causing significant toxicity . At higher doses, m-PEG3-acid chloride may exhibit toxic effects, such as cellular damage and inflammation . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

m-PEG3-acid chloride is involved in metabolic pathways that facilitate the conjugation of biomolecules with PEG chains. The compound interacts with enzymes such as EDC and DCC, which promote the formation of stable amide bonds . These interactions can affect metabolic flux and metabolite levels by altering the properties of the modified biomolecules . Additionally, PEGylation can influence the pharmacokinetics and biodistribution of therapeutic agents, enhancing their efficacy and safety .

Transport and Distribution

Within cells and tissues, m-PEG3-acid chloride is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its distribution in aqueous environments . This property allows m-PEG3-acid chloride to reach its cellular targets and exert its effects efficiently . Additionally, the compound’s interactions with binding proteins can influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of m-PEG3-acid chloride is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules . This localization is crucial for the compound’s activity and function, as it ensures that the modified biomolecules are present in the appropriate cellular context .

特性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOJSQBWUCVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)

![7-[(2,3-Dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1677357.png)

![1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B1677358.png)

![N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B1677361.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)